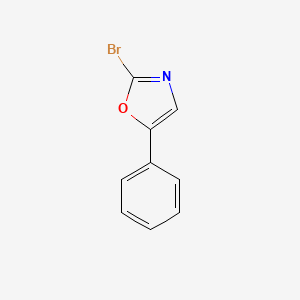

2-Bromo-5-phenyl-1,3-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-phenyl-1,3-oxazole is a chemical compound that falls under the category of oxazoles . Oxazoles are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring .

Synthesis Analysis

The synthesis of 1,3-oxazoles, including this compound, involves several methods. One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Another method involves the reaction of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The ring is substituted with a bromine atom and a phenyl group .Chemical Reactions Analysis

Oxazoles, including this compound, can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also react with primary amines, leading to the cleavage of the oxazole ring .Aplicaciones Científicas De Investigación

Synthesis and Structural Applications :

- Novel 2,4-disubstituted 1,3-oxazole analogues, including derivatives of 2-Bromo-5-phenyl-1,3-oxazole, were synthesized using a microwave-assisted method, demonstrating excellent yields and purity. These compounds were structurally elucidated through spectrometric and elemental analysis, indicating their potential in chemical synthesis and structural studies (Venugopala, 2018).

Biological and Pharmacological Research :

- 2'-Hydroxy derivatives of 2,5-diaryl-1,3-oxazole, related to this compound, have been used as ratiometric excited-state intramolecular proton transfer (ESIPT) fluorescent probes. These probes are valuable for monitoring the physicochemical properties of lipid membranes (Posokhov & Kyrychenko, 2018).

- Some 2-amino-4-phenyloxazole derivatives demonstrated significant in vitro antiprotozoal activity, indicating their potential in developing new antiprotozoal agents (Carballo et al., 2017).

Catalysis and Material Science :

- In the synthesis of thioxo-1,3-oxazole derivatives, bio-Fe3O4 magnetic nanoparticles were used as catalysts, demonstrating the utility of 1,3-oxazole compounds in green chemistry and material science applications (Ghazvini et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-5-phenyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUQKWSZCIOQKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657856 |

Source

|

| Record name | 2-Bromo-5-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129053-70-9 |

Source

|

| Record name | 2-Bromo-5-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4S)-3-acetyl-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590378.png)

![N-[1-(6-Benzothiazolyl)-2-methyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B590387.png)

![1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B590395.png)

![Cyclopropa[2,3]pyrrolo[1,2-A]pyrazine](/img/structure/B590398.png)

![4-[3-(4-Hydroxyphenylethylamino)butyl]phenol](/img/structure/B590400.png)